molecular formula C10H11ClN2 B13039985 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile

Cat. No.: B13039985
M. Wt: 194.66 g/mol
InChI Key: HCZQJCZSQSSAIN-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile is a nitrile derivative featuring a substituted phenyl group at the β-position of the propanenitrile backbone. Its structure includes a 3-chloro-5-methylphenyl substituent and an amino group on the central carbon of the propylene chain. The compound’s nitrile group may enhance stability or serve as a synthetic handle for further derivatization.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-3-(3-chloro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3

InChI Key

HCZQJCZSQSSAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, which is then reduced to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile with two analogs: Cyanazine (a triazine-containing propanenitrile) and 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile (a pyridinyl-hydrazino acrylonitrile derivative). Key distinctions arise in substituents, regulatory status, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula* Key Substituents Regulatory Status Applications
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile Not Available C₁₀H₁₀ClN₂† 3-chloro-5-methylphenyl, β-amino, nitrile Not regulated (as per available data) Potential intermediate for synthesis
Cyanazine 21725-46-2 C₉H₁₃ClN₆ Triazine ring, ethylamino, chloro Banned in agriculture Formerly used as herbicide
3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile Not Available C₁₁H₁₀ClF₃N₅‡ Pyridinyl, trifluoromethyl, methylhydrazino Not reported Research chemical (likely agrochemical/pharmaceutical)

*Calculated based on structural analysis; †Assumes C₆H₃Cl(CH₃)-CH(NH₂)-CN; ‡Assumes pyridine (C₅H₃ClF₃N) + acrylonitrile-hydrazine backbone.

Structural Differences

  • Backbone Variation: The target compound and Cyanazine share a propanenitrile core, but Cyanazine incorporates a triazine ring linked via an amino group , whereas the pyridinyl analog replaces the phenyl group with a heteroaromatic ring and hydrazino functionality .

Toxicity and Regulatory Profiles

  • Cyanazine: Banned in agriculture due to high toxicity to humans and ecosystems, as noted in the Rotterdam Convention .
  • Target Compound: No regulatory restrictions are documented, though its structural similarity to Cyanazine warrants caution in handling.
  • Pyridinyl Analog: Limited data exist, but the trifluoromethyl group may confer metabolic stability, a common feature in modern pesticides .

Research Findings and Implications

  • Cyanazine’s Legacy : Its ban underscores the importance of substituent choice in nitrile-based agrochemicals; bulkier aromatic groups (e.g., triazines) may pose higher ecological risks .
  • Emerging Analogs : Pyridinyl and trifluoromethyl motifs in newer compounds (e.g., the acrylonitrile derivative) reflect industry shifts toward targeted bioactivity and reduced environmental half-lives .

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